5-Fluorouridine (5-FUR) is a fluorinated pyrimidine nucleoside, a modified analog of uridine. It is a crucial compound in scientific research, particularly in biochemistry, molecular biology, and genetics, serving as a valuable tool for investigating various cellular processes. [] Its fluorine atom substitution for hydrogen at the 5 position of the uracil ring significantly alters its chemical behavior compared to uridine. [] This modification allows 5-FUR to be utilized in a variety of research applications.
5-Fluorouridine is classified as a pyrimidine nucleoside analog. It consists of a uridine molecule with a fluorine atom substituted at the 5-position of the pyrimidine ring. The compound is recognized for its cytostatic activity and is utilized in various biochemical studies, particularly in relation to its parent compound, fluorouracil. It is also known by other names such as 5-Fluorouracil 1-beta-D-ribofuranoside and 5-Fur .
The synthesis of 5-fluorouridine can be accomplished through several methods. One common approach involves the multi-step synthesis from 5-fluorouracil. In this process, 5-fluorouracil is reacted with ribose derivatives under specific conditions to yield 5-fluorouridine. A notable method includes the use of 5-deoxy-1,2,3-tri-O-acyl-D-ribofuranoside as an intermediate, which undergoes acylation and hydrolysis to eliminate protective groups and produce the final nucleoside .
Another method involves the reaction of 5-fluorouracil with formaldehyde and subsequent coupling with carboxylic acids using reagents like N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide for esterification. This process allows for purification through flash chromatography and recrystallization .
The molecular formula of 5-fluorouridine is , with an average molecular weight of approximately 262.19 g/mol. Its structure features a pyrimidine ring connected to a ribofuranose sugar moiety. The fluorine atom at the 5-position significantly alters its biological activity compared to uridine. The IUPAC name for this compound is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione .
5-Fluorouridine participates in various chemical reactions typical of nucleosides. It can undergo phosphorylation to form nucleotide analogs such as 5-fluorouridine monophosphate through enzymatic pathways involving uridine phosphorylase and other kinases. These reactions are crucial for its activation within biological systems .
Additionally, it can be converted into other derivatives through coupling reactions with various functional groups or by hydrolysis under acidic or basic conditions to yield different nucleoside forms.
The primary mechanism of action of 5-fluorouridine involves its conversion into active nucleotide forms within cells. Once inside the cell, it is phosphorylated to form 5-fluoro-uridine monophosphate, which subsequently gets converted into diphosphate and triphosphate forms. These metabolites interfere with RNA synthesis by incorporating into RNA strands during transcription, leading to faulty protein synthesis and ultimately inducing cytotoxic effects on rapidly dividing cells such as cancer cells .
The compound specifically targets uridine phosphorylase, which plays a critical role in nucleotide metabolism. This targeting enhances the therapeutic effects while minimizing side effects associated with traditional chemotherapy agents .
The physical properties of 5-fluorouridine include:
Chemical properties include:
5-Fluorouridine has several scientific applications:
Uridine phosphorylase (UP) catalyzes the reversible phosphorolysis of uridine and 5-FUrd into their respective bases and ribose-1-phosphate. This enzyme serves as a gatekeeper for 5-FUrd activation, channeling it toward anabolic pathways that culminate in RNA incorporation and cytotoxicity.
Tissue-Specific Activation and Metabolic Flux
Research comparing UP activity in rodent tissues reveals significant variations in metabolic capacity. In bone marrow, UP activity ranges from 35–230 nmol/mg protein/hr, while solid tumors like colon carcinoma 38 exhibit even higher activity (up to 230 nmol/mg/hr). This contrasts sharply with L5178Y leukemic cells, which show minimal UP activity (8 nmol/mg/hr) [2]. The enzyme’s kinetic parameters further underscore its role: 5-FUrd exhibits an apparent Km of ~50 µM with UP—nearly 9-fold lower than uracil—indicating higher substrate affinity. Concurrently, ribose-1-phosphate (R-1-P) displays a Km of 33 µM, and tissue concentrations of R-1-P (12–70 µM in tumors and kidneys, respectively) ensure substrate availability for 5-FUrd activation [2].
Regulatory Mechanisms and Therapeutic Implications
UP expression is dynamically regulated by cytokines and growth factors. Basic fibroblast growth factor (bFGF) transcriptionally upregulates UPP1 in osteolineage cells, enhancing 5-FUrd phosphorylation and sensitivity to apoptosis. Similarly, TNF-α, IL-1, and IFN-γ modulate UP levels, linking inflammatory signals to 5-FUrd activation [7]. The enzyme’s two-step pathway (UP → uridine kinase) dominates over direct phosphoribosyltransferase (PRT)-mediated activation in most tissues, particularly in 5-FU-sensitive tumors where activity exceeds bone marrow by 1.5–6.5-fold [2].
Table 1: Uridine Phosphorylase Activity Across Tissues
Tissue/Cell Type | UP Activity (nmol/mg/hr) | 5-FUrd Sensitivity |
---|---|---|
Mouse Bone Marrow | 35–230 | Moderate |
Colon Tumor 38 (Mouse) | 230 | High |
RPMI Colon Tumor (Rat) | 150 | High |
L5178Y Leukemic Cells | 8 | Low |
Superoxide dismutase 1 (SOD1, Cu-Zn-SOD) and SOD2 (Mn-SOD) are critical antioxidants that mitigate oxidative stress induced by 5-FUrd. Their interactions with 5-FU-derived metabolites influence both chemotherapeutic efficacy and toxicity.
Redox Homeostasis and Mucositis Protection
5-FUrd metabolism generates reactive oxygen species (ROS) that damage intestinal mucosa. Recombinant multi-modified SOD (MS-SOD) demonstrates protective effects in murine models of 5-FU-induced mucositis. Oral administration (800 IU/10g/day) reduces ROS, suppresses IL-6, IL-17α, and CXCL1 cytokines, and preserves intestinal barrier integrity by upregulating occludin and claudin-2 expression. MS-SOD’s stability—resistant to pepsin/trypsin—enables its therapeutic activity in the gastrointestinal tract [3].
SOD2 in Chemoresistance and Ferroptosis
In gastric cancer, SOD2 is overexpressed and correlates with poor prognosis. H. pylori activates NF-κB to transcriptionally upregulate SOD2, which inhibits ferroptosis (iron-dependent cell death) by stabilizing GPX4 via AKT signaling. SOD2 depletion sensitizes tumor cells to 5-FU by elevating ROS and restoring ferroptosis, positioning SOD2 as a resistance factor [9].
Table 2: SOD Modulation of 5-FUrd-Induced Stress
SOD Mechanism | Biological Effect | Consequence |
---|---|---|
MS-SOD scavenging of intestinal ROS | ↓ IL-6, IL-17α, CXCL1; ↑ barrier proteins | Reduced mucositis severity [3] |
SOD2/AKT/GPX4 axis activation | Inhibition of lipid peroxidation & ferroptosis | 5-FU chemoresistance [9] |
H. pylori-driven SOD2 overexpression | NF-κB-mediated transcriptional upregulation | Gastric tumor progression [9] |
Pseudouridine synthase TruB catalyzes the isomerization of uridine to pseudouridine (Ψ) in RNA, a process disrupted by 5-FUrd incorporation. This inhibition alters RNA function and surveillance pathways.
Suicide Inhibition and RNA Surveillance
5-FUrd incorporation into tRNA creates a substrate for TruB, forming a stable covalent adduct that traps the enzyme. In S. cerevisiae, this interaction activates the TRAMP/exosome RNA degradation complex. RRP6 mutants (lacking exosomal exonuclease) exhibit 5-FU hypersensitivity due to accumulation of polyadenylated, aberrant rRNAs. Genetic depletion of the TruB ortholog Cbf5p suppresses this sensitivity, confirming that pseudouridylation activity is essential for 5-FUrd toxicity [4] [5].
Fluorescent Insights into Reversible Binding
Contrary to the suicide inhibition model, studies using Cy5-labeled 5-FUrd-RNA reveal reversible TruB binding. Although SDS-PAGE detects stable TruB–5-FUrd complexes, fluorescence lifetime and anisotropy assays demonstrate dissociation constants (Kd) in the low-µM range (14-fold tighter than uridine-RNA). Chase experiments with unlabeled tRNA confirm complex reversibility, suggesting prior reports of covalent complexes may reflect methodological artifacts [6].
Impact on Extracellular Vesicle RNA Cargo
5-FU treatment of colorectal cancer cells represses pseudouridylation (Ψ) in cellular and small extracellular vesicle (sEV) RNAs. While Ψ-containing miRNAs and snRNAs decrease in sEVs, snoRNA-derived RNAs increase. Concurrently, 5-FU upregulates 2'-O-methylation (e.g., m6A) in cellular RNAs, indicating a global shift in RNA modification landscapes [8].
Table 3: 5-Fluorouridine Effects on RNA Modifications
RNA Modification | Change Post-5-FU | Functional Consequence |
---|---|---|
Pseudouridine (Ψ) | ↓ 60–80% | Altered rRNA folding & miRNA export [8] |
m6A / m5C | ↑ 40–60% | Aberrant RNA stability & trafficking [8] |
snRNA Ψ | ↓ | Impaired splicing fidelity [4] |
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